4-Bromo-2-thiophenecarboxylic acid
Overview
Description
4-Bromo-2-thiophenecarboxylic acid is a brominated thiophene derivative that is of interest in various chemical syntheses and applications. The presence of the bromine atom and carboxylic acid group on the thiophene ring makes it a versatile intermediate for further chemical modifications and transformations.
Synthesis Analysis
The synthesis of brominated thiophene derivatives can be achieved through various methods. For instance, the bromination of 2-thiophenecarboxaldehyde gives a mixture of brominated products, predominantly at the 4 position of the thiophene ring, as described in the bromination of acetophenone, 2-acetothienone, and 2-thiophenecarboxaldehyde in sulfuric acid . Additionally, the Suzuki coupling reaction is another method used to synthesize brominated thiophene derivatives, as demonstrated in the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene .
Molecular Structure Analysis
The molecular and electronic structures of thiophene derivatives have been studied using computational methods such as AM1, MNDO, and CNDO/S. These studies help in understanding the geometry and electronic transitions of the molecules. For example, the molecular geometry of thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives has been optimized using these methods, revealing that the most stable conformations are predicted to be planar .
Chemical Reactions Analysis
Brominated thiophene derivatives are reactive intermediates that can undergo various chemical reactions. The presence of the bromine atom makes them suitable for nucleophilic substitution reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to give N-substituted amino-nitrobenzo[b]thiophenes, which can undergo rearrangement . Furthermore, the reactivity of some 4-bromo-2H-chromenes and 2H-thiochromenes has been explored, showing that conversion of the bromo compounds to lithio derivatives provides access to a wide range of novel substituted compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene derivatives can be influenced by their molecular structure. For instance, the crystal structures of cocrystals and salts involving brominated thiophene derivatives demonstrate various hydrogen bonding motifs and weak π-π interactions, which can affect their physical properties . The vibrational spectra and DFT simulations of these compounds provide insights into their geometric parameters and vibrational frequencies, which are important for understanding their chemical behavior .
Scientific Research Applications
Bromination and Nitration Reactions
4-Bromo-2-thiophenecarboxylic acid plays a role in the bromination of aromatic compounds. A study by Gol'dfarb et al. (1974) demonstrated the bromination of 2-cyanothiophene, leading predominantly to the 4-bromo derivative, which is an essential intermediate in various chemical syntheses (Gol'dfarb, Grotmova, & Belen’kii, 1974).
Environmentally Friendly Synthesis
Guo Hai (2007) outlined an environmental-friendly synthesis method for 2-Thiophenecarboxylic acid, starting from thiophene and involving bromination to produce 2-bromothiophene. This method emphasizes sustainability and efficiency in chemical synthesis (Guo Hai, 2007).
Insecticide Development
Hull et al. (2007) discussed the use of halogenated 2-thiophenecarboxylic acid derivatives, including 4-bromo variants, as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. These compounds are notable for their targeted insecticidal activities and low mammalian toxicity, demonstrating the compound's utility in agricultural science (Hull, Romer, Podhorez, Ash, & Brady, 2007).
Organic Synthesis and Catalysis
Iitsuka et al. (2013) explored the regioselective C3-alkenylation of thiophene-2-carboxylic acids, including brominated derivatives, via rhodium/silver-catalyzed oxidative coupling. This study underscores the compound's role in facilitating complex organic synthesis reactions (Iitsuka, Schaal, Hirano, Satoh, Bolm, & Miura, 2013).
Spectroscopic and Computational Studies
Balakit et al. (2017) synthesized a new thiophene derivative using a Suzuki coupling reaction involving 4-bromo-5-methylthiophen-2-ylboronic acid. The study provided insights into the vibrational spectra and theoretical calculations of the compound, demonstrating its significance in spectroscopy and computational chemistry (Balakit, Sert, Çırak, Smith, Kariuki, & El‐Hiti, 2017).
Quantum Chemical Calculations
Jie (2013) synthesized a compound involving 2-thiophenecarboxylic acid and performed quantum chemical calculations. This study highlights the compound's role in the development of new materials and the investigation of their properties (Jie, 2013).
Synthesis of Heterocyclic Compounds
Mabkhot et al. (2017) described the synthesis of novel thiophene-containing compounds with potential biological activities. Their work illustrates the broader utility of thiophene derivatives in medicinal chemistry (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
Safety And Hazards
4-Bromo-2-thiophenecarboxylic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
4-bromothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZFPRVFLBBAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346211 | |
Record name | 4-BROMO-2-THIOPHENECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-thiophenecarboxylic acid | |
CAS RN |
16694-18-1 | |
Record name | 4-Bromo-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16694-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-BROMO-2-THIOPHENECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-thiophenecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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